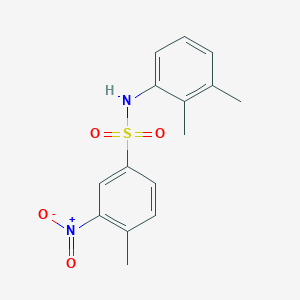
N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. This compound is a potent hapten that can induce a T-cell-mediated immune response in animals, making it a valuable tool for studying the immune system.
Applications De Recherche Scientifique
Photosensitive Protecting Groups
Photosensitive protecting groups such as 2-nitrobenzyl, 3-nitrophenyl, 3,5-dimethoxybenzyl, 2,4-dinitrobenzenesulfenyl, and 3,5-dimethoxybenzoinyl, show significant potential in synthetic chemistry. These groups are still in the developmental stage but promise innovative advancements in the field due to their unique properties and applications (Amit, Zehavi, & Patchornik, 1974).
Synthesis of Cyclic Compounds
The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide are crucial for the development of multifunctional molecules and pharmaceuticals. This includes the development of sequential Nicholas and Pauson-Khand reactions, production of multifunctional cycloalkyne agents, and improvement of intramolecular Pauson-Khand reactions (Kaneda, 2020).
Novel Brominated Flame Retardants
The use and occurrence of novel brominated flame retardants (NBFRs) in various environments such as indoor air, dust, consumer goods, and food have been reviewed. The review highlights the need for further research on their environmental fate, toxicity, and the development of comprehensive monitoring programs to better understand their impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Nitroso Compounds in Fungi-contaminated Foods
Nitroso compounds in fungi-contaminated foods have been linked to potential carcinogens. The identification of various nitrosamines and their carcinogenic effects on laboratory animals highlights the importance of understanding the interactions between fungi and food components, and the potential health risks posed by these interactions (Li, Ji, & Cheng, 1986).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-5-4-6-14(12(10)3)16-22(20,21)13-8-7-11(2)15(9-13)17(18)19/h4-9,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAODENZUKGGONH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2416980.png)
![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416981.png)
![(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2416982.png)
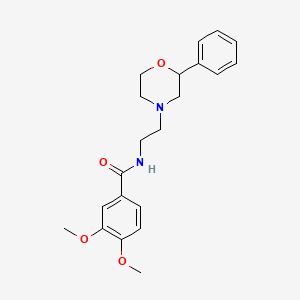
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B2416987.png)
![2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2416991.png)
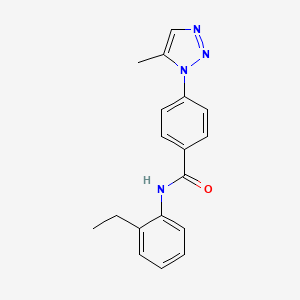
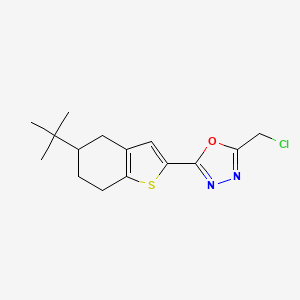
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2416995.png)
![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2416996.png)
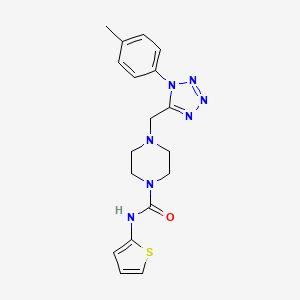
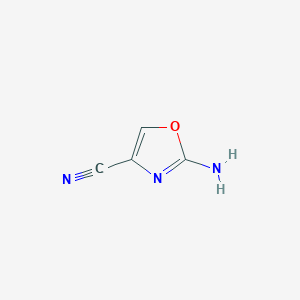
![{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2416999.png)
![N-[(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417003.png)